N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt typically involves the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at low temperatures to ensure the selective protection of the amino group. The resulting N-Boc-L-tyrosine is then reacted with sulfuric acid to form the hydrogen sulfate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other amino acid derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug discovery.
Mechanism of Action
The mechanism of action of N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of modified proteins or peptides. The pathways involved in these interactions include enzymatic catalysis and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt include:
- N-((1,1-Dimethylethoxy)carbonyl)-L-serine hydrogen sulfate (ester) monosodium salt
- N-((1,1-Dimethylethoxy)carbonyl)-L-threonine hydrogen sulfate (ester) monosodium salt
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and interactions that are not possible with other similar compounds. This makes it a valuable compound in various scientific research applications .
Properties
CAS No. |
91726-45-3 |
---|---|
Molecular Formula |
C14H18NNaO8S |
Molecular Weight |
383.35 g/mol |
IUPAC Name |
sodium;[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl] sulfate |
InChI |
InChI=1S/C14H19NO8S.Na/c1-14(2,3)22-13(18)15-11(12(17)23-24(19,20)21)8-9-4-6-10(16)7-5-9;/h4-7,11,16H,8H2,1-3H3,(H,15,18)(H,19,20,21);/q;+1/p-1/t11-;/m0./s1 |
InChI Key |
TUEKCVKPQRQIAP-MERQFXBCSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.